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For Researchers, Scientists, and Drug Development Professionals

Introduction
The enzymatic cleavage of specific peptide substrates is a fundamental technique in

biochemical research and drug development. The synthetic peptide N-Carbobenzoxy-glycyl-L-

tyrosine amide (Z-Gly-Tyr-NH2) serves as a valuable substrate for chymotrypsin, a serine

protease. This document provides a detailed protocol for a robust and quantitative assay to

measure the enzymatic activity of chymotrypsin by monitoring the cleavage of Z-Gly-Tyr-NH2.

The assay is based on the quantification of the newly formed primary amine group of Tyrosyl-

amide (Tyr-NH2) upon cleavage of the peptide bond between Glycine and Tyrosine by

chymotrypsin. The liberated Tyr-NH2 is detected using the ninhydrin reaction, which produces

a deep purple color that can be measured spectrophotometrically at 570 nm.[1][2] This method

offers a reliable and sensitive means to determine chymotrypsin activity and to screen for

potential inhibitors.

Principle of the Assay
The assay proceeds in two main steps:

Enzymatic Cleavage: Chymotrypsin catalyzes the hydrolysis of the peptide bond in Z-Gly-
Tyr-NH2, releasing Z-Glycine and Tyr-NH2.
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Colorimetric Detection: The primary amine group of the released Tyr-NH2 reacts with

ninhydrin in a heated reaction to form a colored product, known as Ruhemann's purple. The

intensity of the color, which is directly proportional to the amount of Tyr-NH2 produced, is

quantified by measuring the absorbance at 570 nm.[1][2][3]

Materials and Reagents
α-Chymotrypsin (from bovine pancreas)

N-Carbobenzoxy-glycyl-L-tyrosine amide (Z-Gly-Tyr-NH2)

Tyrosyl-amide (Tyr-NH2) - for standard curve

Tris-HCl buffer (e.g., 50 mM, pH 7.8)

Hydrochloric Acid (HCl)

Ninhydrin

Hydrindantin

Dimethyl sulfoxide (DMSO)

Potassium acetate

Acetic acid

2-Propanol

Spectrophotometer capable of reading at 570 nm

Water bath

Microcentrifuge tubes

Pipettes

Experimental Protocols
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I. Preparation of Reagents
1. Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl. The

concentration should be determined based on the specific activity of the enzyme lot. For a

typical assay, a final concentration in the reaction mixture of 1-10 µg/mL is a good starting

point.

2. Z-Gly-Tyr-NH2 Substrate Solution: Dissolve Z-Gly-Tyr-NH2 in a minimal amount of DMSO

and then dilute with 50 mM Tris-HCl buffer (pH 7.8) to the desired final concentrations (e.g., for

kinetic studies, a range of 0.1 to 5 mM is recommended).

3. Tyr-NH2 Standard Solution: Prepare a stock solution of Tyr-NH2 in 50 mM Tris-HCl buffer

(pH 7.8). From this stock, create a series of dilutions to generate a standard curve (e.g., 0, 25,

50, 100, 200, 400 µM).

4. Ninhydrin Reagent: A stable and effective ninhydrin reagent can be prepared as follows:[1]

Solution A: Dissolve 20 mg/mL of ninhydrin and 0.8 mg/mL of hydrindantin in DMSO.

Solution B: Prepare a buffer of 0.8 M potassium acetate and 1.6 M acetic acid in water.

Working Reagent: Mix Solution A and Solution B in a 40:60 (v/v) ratio. This reagent should

be prepared fresh.

II. Enzymatic Reaction Workflow
The following diagram illustrates the workflow for the enzymatic cleavage part of the assay.
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Caption: Workflow for the enzymatic cleavage of Z-Gly-Tyr-NH2.

III. Ninhydrin Detection Protocol
Reaction Setup: In microcentrifuge tubes, add a defined volume of the completed enzymatic

reaction mixture (or Tyr-NH2 standard).

Add Ninhydrin Reagent: Add an equal volume of the prepared ninhydrin working reagent to

each tube.

Incubation: Tightly cap the tubes and heat them in a water bath at 90°C for 45 minutes.[1]

Cooling and Dilution: After incubation, cool the tubes to room temperature. Dilute the

reaction mixture with a 50:50 (v/v) solution of 2-propanol and water to a final volume suitable

for spectrophotometer reading.[1]

Absorbance Measurement: Measure the absorbance of each sample at 570 nm using a

spectrophotometer. Use a blank control (containing all reagents except Tyr-NH2 or the

enzymatic reaction product) to zero the instrument.

IV. Data Analysis
Standard Curve: Plot the absorbance values obtained for the Tyr-NH2 standards against

their known concentrations. Perform a linear regression to obtain the equation of the line (y =

mx + c), where y is the absorbance and x is the concentration.

Quantification of Product: Use the standard curve equation to calculate the concentration of

Tyr-NH2 produced in each enzymatic reaction sample from its absorbance value.

Enzyme Activity Calculation: Enzyme activity can be expressed in terms of the rate of

product formation (e.g., µmol of Tyr-NH2 produced per minute per mg of enzyme).

Kinetic Parameter Determination: To determine the Michaelis-Menten constant (Km) and

maximum velocity (Vmax), perform the assay with varying concentrations of the Z-Gly-Tyr-
NH2 substrate. Plot the initial reaction velocities against the substrate concentrations and fit

the data to the Michaelis-Menten equation using a suitable software package.
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Data Presentation
The following tables provide a template for organizing and presenting the quantitative data

obtained from the assay.

Table 1: Standard Curve for Tyr-NH2 Detection

Tyr-NH2 Concentration (µM) Absorbance at 570 nm (Mean ± SD)

0 0.000 ± 0.000

25 [Insert Data]

50 [Insert Data]

100 [Insert Data]

200 [Insert Data]

400 [Insert Data]

Table 2: Kinetic Parameters of Chymotrypsin with Z-Gly-Tyr-NH2

Parameter Value

Km (mM) [Insert Data]

Vmax (µmol/min/mg) [Insert Data]

kcat (s⁻¹) [Insert Data]

kcat/Km (M⁻¹s⁻¹) [Insert Data]

Note: Specific values for kinetic parameters can vary depending on the precise assay

conditions (e.g., temperature, pH, buffer composition) and the purity of the enzyme.

Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow of the assay, from the enzymatic reaction to

the final data analysis.
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Caption: Logical flow of the Z-Gly-Tyr-NH2 cleavage assay.

Conclusion
This application note provides a comprehensive and detailed protocol for the enzymatic

cleavage assay of Z-Gly-Tyr-NH2 using chymotrypsin and subsequent quantification of the
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cleavage product with ninhydrin. The provided methodologies, data presentation templates,

and workflow diagrams are intended to guide researchers in accurately assessing

chymotrypsin activity and in the screening of potential enzyme inhibitors. Adherence to the

outlined procedures will ensure reproducible and reliable results, contributing to advancements

in enzymology and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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